molecular formula C16H14N2O5 B224085 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No. B224085
M. Wt: 314.29 g/mol
InChI Key: DWBRKRTWHDOAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione, also known as MNPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells. 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione also inhibits the PI3K/Akt/mTOR signaling pathway, which is commonly dysregulated in cancer cells and promotes cell survival and proliferation.
Biochemical and Physiological Effects
4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione also inhibits the migration and invasion of cancer cells, which prevents the metastasis of cancer. In neurodegenerative diseases, 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione inhibits the aggregation of amyloid-beta and alpha-synuclein proteins, which prevents the formation of toxic protein aggregates that contribute to the pathogenesis of these diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is its potent anticancer activity against various cancer cell lines, which makes it a promising candidate for the development of new anticancer drugs. However, 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has shown some toxicity towards normal cells, which may limit its clinical use. Another limitation is the lack of in vivo studies, which are necessary to determine the efficacy and safety of 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione in animal models.

Future Directions

For research on 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione include the optimization of its synthesis method to improve its yield and purity, the development of new derivatives with improved anticancer activity and selectivity, and the investigation of its in vivo efficacy and safety in animal models. 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione also has potential applications in the treatment of other diseases, such as inflammation and autoimmune disorders, which warrant further investigation.

Synthesis Methods

The synthesis of 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves the reaction of 4-methyl-2-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a series of reactions, including reduction, cyclization, and epoxidation, to yield 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione. This synthesis method has been optimized through various modifications, resulting in higher yields and purities of 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione.

Scientific Research Applications

4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Its mechanism of action involves the induction of apoptosis, or programmed cell death, through the activation of caspase enzymes. 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
In addition to its anticancer activity, 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of these diseases.

properties

Product Name

4-methyl-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

7-methyl-2-(4-methyl-2-nitrophenyl)-4,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C16H14N2O5/c1-8-3-4-9(10(7-8)18(21)22)17-14(19)12-11-5-6-16(2,23-11)13(12)15(17)20/h3-7,11-13H,1-2H3

InChI Key

DWBRKRTWHDOAPE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.